Dodecaneperoxoic acid tert-butyl ester
Overview
Description
Dodecaneperoxoic acid tert-butyl ester is an organic compound with the molecular formula C₁₆H₃₂O₃. It is a type of ester, specifically a tert-butyl ester, which is known for its stability and resistance to hydrolysis under basic conditions . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of dodecaneperoxoic acid tert-butyl ester typically involves the reaction of dodecaneperoxoic acid with tert-butyl alcohol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired ester efficiently.
Industrial production methods may involve the use of tert-butyl hydroperoxide and dodecane in the presence of a metal catalyst to facilitate the esterification process . This method is advantageous due to its scalability and the availability of raw materials.
Chemical Reactions Analysis
Dodecaneperoxoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxygenated compounds.
Reduction: Reduction reactions can convert it into alcohols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecaneperoxoic acid tert-butyl ester has several applications in scientific research:
Biology: It can be used in biochemical studies to investigate the effects of peroxides on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of dodecaneperoxoic acid tert-butyl ester involves the formation of reactive oxygen species (ROS) during its decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage . The pathways involved in its action include the activation of oxidative stress response mechanisms and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Dodecaneperoxoic acid tert-butyl ester can be compared with other similar compounds, such as:
tert-Butyl peroxybenzoate: Another tert-butyl ester with similar oxidative properties.
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
Dodecyl peroxybenzoate: A related ester with a different alkyl chain length
The uniqueness of this compound lies in its specific combination of the dodecane chain and the tert-butyl ester group, which provides a balance of stability and reactivity that is useful in various chemical and industrial processes.
Properties
IUPAC Name |
tert-butyl dodecaneperoxoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-19-16(2,3)4/h5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHXRUVMKEOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OOC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175477 | |
Record name | Dodecaneperoxoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123-88-8 | |
Record name | Dodecaneperoxoic acid tert-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecaneperoxoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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